4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE
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Overview
Description
4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a benzyl group, and a difluorophenylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction typically involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds between the thieno[3,2-b]pyridine core and the benzyl and difluorophenylmethyl groups .
Chemical Reactions Analysis
4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its unique chemical structure and biological activity. For example, derivatives of thienopyridines have been studied for their antiviral, anti-inflammatory, and anticancer properties . Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as indole derivatives and other thienopyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral and anticancer properties . The unique combination of functional groups in this compound sets it apart from other compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-benzyl-N-[(3,5-difluorophenyl)methyl]-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3S/c23-15-8-14(9-16(24)10-15)11-25-21(28)18-19(27)20-17(6-7-30-20)26(22(18)29)12-13-4-2-1-3-5-13/h1-10,27H,11-12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORXTOAZBOGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NCC4=CC(=CC(=C4)F)F)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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